ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
This compound is a tetrasubstituted imidazole derivative with a 1H-imidazole core substituted at positions 2, 4, and 5. The 2-position bears a (2-chlorobenzyl)sulfanyl group, while the 1-position is linked to an ethyl acetate moiety. The 4- and 5-positions are occupied by phenyl groups. Such imidazole derivatives are typically synthesized via cyclocondensation of benzil, aldehydes, primary amines, and ammonium acetate in glacial acetic acid . The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2S/c1-2-31-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)32-18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOGRJJUYOLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzyl mercaptan with an imidazole derivative, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- Ethyl 2-{2-[(4-Fluorobenzyl)sulfonyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) The sulfonyl group (vs. The 4-fluoro substituent on the benzyl ring introduces electronegativity, which may alter binding affinity to biological targets like S1PR3 . Molecular Formula: C₂₆H₂₃FN₂O₄S; Molar Mass: 478.54 g/mol .
Ethyl 2-{2-[(4-Methoxybenzyl)sulfonyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-84-8)
Sulfur Oxidation State Differences
- Ethyl 2-{2-[(4-Fluorobenzyl)sulfanyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-66-6) Retains the sulfanyl group but substitutes 2-chlorobenzyl with 4-fluorobenzyl.
Core Structure Modifications
2-[(2-Chlorobenzyl)sulfanyl]-1-(4-Chlorophenyl)sulfonyl-4,5-Dihydroimidazole (CAS 868217-80-5)
Ethyl 2-[3-(2-Chlorobenzyl)-2,4,5-Trioxo-1-imidazolidinyl]acetate (CAS 128043-66-3)
Physical Characteristics
Synthesis typically involves cyclocondensation of benzil, aldehydes, and amines in acetic acid, with yields influenced by substituent electronic effects . Sulfonyl-containing analogs may require post-synthetic oxidation steps.
Structural Analysis Tools
Crystallographic data for related compounds are refined using SHELXL and visualized via WinGX/ORTEP . For example, SHELXT automates space-group determination, critical for confirming substituent orientations .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate with high yield?
- Methodological Answer : The synthesis involves multi-step protocols, including imidazole core formation and sulfanyl group introduction. Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization and substitution reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the sulfur site .
- Temperature Control : Reactions often require reflux (80–120°C) to achieve completion within 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure compound, with yields typically 50–70% .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Assign peaks for the 2-chlorobenzyl group (δ 4.5–5.0 ppm for SCH₂), aromatic protons (δ 7.0–7.8 ppm), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 475.12 [M+H]⁺) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The ester group may hydrolyze to carboxylic acid (requires H₂SO₄/H₂O, reflux), while the sulfanyl group remains stable .
- Basic Conditions : The imidazole ring undergoes deprotonation (pKa ~14), potentially altering electronic properties and reaction pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Contradictions often arise from:
- Steric Isomerism : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents .
- Trace Impurities : Employ preparative HPLC (C18 column, methanol/water mobile phase) to isolate minor byproducts .
- Crystallography : Single-crystal X-ray diffraction (as in similar imidazole derivatives) provides unambiguous structural validation .
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular Docking : Autodock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .
Q. What strategies mitigate challenges in multi-step synthesis, such as low regioselectivity?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) during sulfanyl group installation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .
Q. How can statistical design of experiments (DoE) optimize reaction parameters?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships; for example, optimize esterification efficiency using Central Composite Design .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
